Cas no 90-80-2 (D-(+)-Glucono-1,5-lactone)

Il D-(+)-Glucono-1,5-lactone è un composto organico appartenente alla classe dei lattoni degli acidi carbossilici, derivato dall'acido gluconico. Questo composto si presenta come una polvere cristallina bianca, solubile in acqua, e viene comunemente utilizzato nell'industria alimentare come regolatore di acidità e agente lievitante. La sua stabilità e la capacità di idrolizzarsi gradualmente in soluzione acquosa, rilasciando acido gluconico, lo rendono particolarmente utile in applicazioni come la produzione di formaggi, prodotti da forno e bevande. Inoltre, trova impiego in ambito farmaceutico e cosmetico per le sue proprietà chelanti e umettanti. La sua elevata purezza e la compatibilità con processi industriali ne fanno un additivo versatile e affidabile.
D-(+)-Glucono-1,5-lactone structure
D-(+)-Glucono-1,5-lactone structure
Nome del prodotto:D-(+)-Glucono-1,5-lactone
Numero CAS:90-80-2
MF:C6H10O6
MW:178.140002727509
MDL:MFCD00006647
CID:34574
PubChem ID:7027

D-(+)-Glucono-1,5-lactone Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
    • D(+)-DEXTRONIC ACID DELTA-LACTONE
    • DELTA-GLUCONOLACTONE
    • DELTA-GLUCURONOLACTONE
    • D(+)-GLUCONIC ACID DELTA-LACTONE
    • D-GLUCONIC ACID DELTA-LACTONE
    • D-GLUCONIC ACID-D-LACTONE
    • D-GLUCONIC ACID LACTONE
    • D-GLUCONLACTONE
    • D-(+)-GLUCONO-1,5-LACTONE
    • D-GLUCONO-1,5-LACTONE
    • D-(+)-GLUCONO-DELTA-LACTONE
    • D-GLUCONO DELTA-LACTONE
    • D-GLUCONO-D-LACTONE
    • GDL
    • GLUCONIC ACID, ANHYDRIDE
    • GLUCONIC ACID DELTA-LACTONE
    • GLUCONIC ACID D-LACTONE, D-(+)-
    • GLUCONIC ANHYDRIDE
    • GLUCONIC-D-LACTONE
    • D-(+)-Gluconic acid δ-lactone
    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-one
    • D-Glucono-1,5-lactone See G413300
    • D-Glucono-1,5-lactone See G417475
    • GLUCONIC ACID d-LACTONE, D-(+)-(RG)
    • δ-Gluconolactone
    • Glucolactone
    • Glucurolactone
    • D-(+)-Dextronic acid δ-lactone
    • Glucono delta-lactone
    • Gluconic Acid δ-Lactone
    • 1,5-Gluconolactone
    • D-Aldonolactone
    • D-Glucono-delta-lactone
    • Gluconic acid lactone
    • Gluconic lactone
    • ,D-(+)-Gluconic acid δ-lactone
    • Gluconic Acid Anhydride
    • gluconolactone
    • D-Gluconolactone
    • 1,5-D-Gluconolactone
    • Glucono delta lactone
    • Gluconic delta-lactone
    • delta-D-Gluconolactone
    • D-delta-Gluconolactone
    • Deltagluconolactone
    • D-Gluconic delta-lactone
    • Glucarolactone
    • D-Aldonolac
    • Glucono-Delta -Lactone
    • Gluconic acid lactone (6CI)
    • Gluconic acid, lactone, D- (7CI)
    • Gluconic acid, δ-lactone, D- (8CI)
    • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one
    • D-(+)-Glucono-δ-lactone
    • D-(+)-Glucose δ-lactone
    • D-Gluconic acid 1,5-lactone
    • D-Glucono-δ-lactone
    • E 575
    • Fujiglucon
    • Glucono-δ-lactone
    • Lysactone
    • Riken Lactone
    • NSC-758238
    • WQ29KQ9POT
    • Gluconolactone [USP]
    • DS-4779
    • Glucono 1,5-lactone
    • BDBM50366565
    • GLUCONOLACTONE [HSDB]
    • EINECS 202-016-5
    • d-Gluconic acid .delta.-lactone
    • NS00074107
    • Q114174
    • NSC 34393
    • GLUCONOLACTONE [ORANGE BOOK]
    • D-(+)-Gluconic acid delta-lactone, >=99.0%
    • D-Gluconic acid-1,5-lactone
    • 4253-68-3
    • .delta.-Gluconolactone
    • delta-Gluconic acid delta-lactone
    • 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one
    • delta-(+)-Gluconic acid-delta lactone
    • AC-13150
    • DTXCID406549
    • NCGC00095002-01
    • GLUCONOLACTONE [USP-RS]
    • D-(+)-Gluconic acid delta-lactone
    • INS-575
    • CHEMBL1200829
    • DTXSID0026549
    • Gluconic acid, delta-lactone, D-
    • NSC-34393
    • delta-delta-Gluconolactone
    • D-(+)-Gluconic acid d-lactone
    • NCGC00344522-01
    • GLUCONOLACTONE (USP-RS)
    • GLUCONOLACTONE (II)
    • glucono-1,5-lactone
    • W-100325
    • D-(+)-Gluconic acid
    • EC 202-016-5
    • GLUCONOLACTONE [II]
    • d-gluconic acid d-lactone
    • CS-M3768
    • AI3-19578
    • GLUCONOLACTONE [USP MONOGRAPH]
    • delta-Gluconic acid 1,5-lactone
    • Gluconolactone, meets USP testing specifications
    • CHEBI:16217
    • D-(+)-Gluconic acid delta-lactone, analytical standard
    • delta-Glucono-1,5-lactone
    • beta-Glucono-1,5-lactone
    • RENACIDIN COMPONENT GLUCONOLACTONE
    • GLUCONO DELTA-LACTONE [FCC]
    • GLUCONOLACTONE [MI]
    • Gluconate, lactone
    • bmse000230
    • GLUCONOLACTONE COMPONENT OF RENACIDIN
    • GLUCONO-DELTA-LACTONE [VANDF]
    • E575
    • P19765
    • 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
    • 90-80-2
    • Glucono .delta. lactone
    • GLUCONOLACTONE (USP MONOGRAPH)
    • Tox21_111383_1
    • (3S,4R,5R,6S)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-ONE; GLUCONOLACTONE
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-2-one
    • EN300-97037
    • D-glucono1,5-lactone
    • LGC
    • 1335-57-5
    • GLUCONO DELTA LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
    • E-575
    • A88519CB-A562-4C9C-B925-0A6B1701F841
    • CAS-90-80-2
    • NCGC00257983-01
    • DB04564
    • gluconolactones
    • D-(+)-Gluconic acid-delta lactone
    • SCHEMBL15320
    • Tox21_200429
    • GLUCONOLACTONE [MART.]
    • CHEBI:24267
    • D-Gluconic acid-delta-lactone
    • AKOS016843888
    • delta gluconolactone
    • D-Gluconic acid, .delta.-lactone
    • GLUCONOLACTONE [WHO-DD]
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one
    • delta-Gluconic acid-1,5-lactone
    • delta-Aldonolactone
    • C00198
    • Gluconolactone (USP)
    • HSDB 488
    • D-(+)-Dextronic acid delta-lactone
    • delta-Gluconic delta-lactone
    • delta-Gluconic acid-delta-lactone
    • A-lactone
    • G0039
    • 1,2,3,4,5-Pentahydroxycaproic acid delta-lactone
    • delta-Gluconic acid d-lactone
    • D(+)-Gluconic acid gamma-lactone
    • 135820-79-0
    • UNII-WQ29KQ9POT
    • Z1255427181
    • D-threo-Aldono-1,5-lactone
    • .delta.-D-Gluconolactone
    • Gluconolactone, United States Pharmacopeia (USP) Reference Standard
    • D04332
    • INS NO.575
    • GLUCONOLACTONE (MART.)
    • Tox21_111383
    • glucono-delta-lactone
    • gluconic acid d-lactone
    • (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name)
    • delta-Gluconic acid lactone
    • gamma-Gluconolactone
    • 1,5-delta-Gluconolactone
    • Glucono .delta.-lactone
    • Glucono gamma-lactone
    • MFCD00006647
    • delta-(+)-Gluconic acid d-lactone
    • NSC34393
    • D-GLUCONIC ACID DELTA-LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)
    • SMR001306715
    • MLS002207105
    • delta-Glucono-delta-lactone
    • HY-I0301
    • D-(+)-Glucono-1,5-lactone
    • MDL: MFCD00006647
    • Inchi: 1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
    • Chiave InChI: PHOQVHQSTUBQQK-SQOUGZDYSA-N
    • Sorrisi: C([C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O)O
    • BRN: 83286

Proprietà calcolate

  • Massa esatta: 178.04800
  • Massa monoisotopica: 178.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di accettatori 3D funzionali: 5
  • RMSD isomerico: 0.6
  • Conta isomeri conformi CID: 5
  • Superficie polare topologica: 107
  • Carica superficiale: 0
  • Conta donatori 3D funzionale: 4
  • XLogP3: -2
  • Conteggio funzionale di anelli 3D: 1
  • Conta legami ruotabili: 2
  • Superficie polare topologica: 107

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca
  • Densità: 0.6
  • Punto di fusione: 160 °C (dec.) (lit.)
  • Punto di ebollizione: 446.4°C at 760 mmHg
  • Punto di infiammabilità: 192.3±20.3 °C
  • Indice di rifrazione: 63.5 ° (C=10, H2O)
  • PH: 3.6 (10g/l, H2O, 20℃)
  • Solubilità: 590g/l Hydrolysis
  • Coefficiente di ripartizione dell'acqua: 500G/L(20ºC)
  • PSA: 107.22000
  • LogP: -3.01320
  • Punto di infiammabilità: 192.3 ℃
  • Rotazione specifica: 65º(C=1,H2O)
  • Sensibilità: Sensibile all'umidità; Sensibile alla luce
  • Pressione di vapore: 0.0±2.4 mmHg at 25°C
  • Merck: 4457
  • Solubilità: Solubile in acqua, idrolizzato lentamente, leggermente solubile in etanolo, insolubile in etere

D-(+)-Glucono-1,5-lactone Informazioni sulla sicurezza

D-(+)-Glucono-1,5-lactone Dati doganali

  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

D-(+)-Glucono-1,5-lactone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
G417475-2.5g
D-Glucono-1,5-lactone
90-80-2
2.5g
$ 64.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GG880-100g
D-(+)-Glucono-1,5-lactone
90-80-2 99%
100g
¥65.0 2023-09-02
Omicron Biochemicals
GLC-112-1.0g
D-glucono-1,5-lactone
90-80-2
1.0g
$130 2025-02-19
Enamine
EN300-97037-25.0g
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
90-80-2 95.0%
25.0g
$35.0 2025-02-19
Enamine
EN300-97037-0.1g
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
90-80-2 95.0%
0.1g
$19.0 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016941-2.5kg
D-(+)-Glucono-1,5-lactone
90-80-2 99%
2.5kg
¥396 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016941-500g
D-(+)-Glucono-1,5-lactone
90-80-2 99%
500g
¥86 2024-05-21
TRC
G417475-50g
D-Glucono-1,5-lactone
90-80-2
50g
$80.00 2023-05-18
Alichem
A119001671-1000g
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
90-80-2 95%
1000g
$159.00 2023-08-31
S e l l e c k ZHONG GUO
S4676-25mg
Gluconolactone
90-80-2 98.62%
25mg
¥794.46 2023-09-15

D-(+)-Glucono-1,5-lactone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1R:48 h, 120°C
Riferimento
Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)-Lignin Interactions toward Quality Gel-Spun Fibers
By Lin, Jiaxian et al, ACS Applied Polymer Materials, 2022, 4(3), 1595-1607

Synthetic Routes 2

Condizioni di reazione
1.1R:H2SO4, S:H2O
2.1
3.1R:H2SO4, S:H2O
Riferimento
Potato starch-derived almond-shaped carbon nanoparticles for non enzymatic detection of sucrose
By Das, Soma and Saha, Mitali, Xinxing Tan Cailiao, 2015, 30(3), 244-251

Synthetic Routes 3

Condizioni di reazione
1.1R:O2, C:9001-37-0
Riferimento
Covalent attachment of enzymes to paper fibers for paper-based analytical devices
By Boehm, Alexander et al, Frontiers in Chemistry (Lausanne, 2018, 6, 214/1-214/10

Synthetic Routes 4

Condizioni di reazione
1.1R:
Riferimento
A novel biosensor with the use of polypyrrole-poly(sodium-4-styrenesulphonate) as a dopant in the determination of glucose
By Cete, Servet et al, Chemical Papers, 2020, 74(3), 799-808

Synthetic Routes 5

Condizioni di reazione
1.1R:O2
Riferimento
Proton-ELISA: Electrochemical immunoassay on a dual-gated ISFET array
By Juang, Duane S. et al, Biosensors & Bioelectronics, 2018, 117, 175-182

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Naphthalene Solvents: Cyclohexanone ;  45 °C; 16 h, 45 °C
1.2 Solvents: Acetone
Riferimento
δ-Galactonolactone: synthesis, isolation, and comparative structure and stability analysis of an elusive sugar derivative
Bierenstiel, Matthias; Schlaf, Marcel, European Journal of Organic Chemistry, 2004, (7), 1474-1481

Synthetic Routes 7

Condizioni di reazione
1.1R:NaOH, C:12016-86-3, S:H2O, 15 d, rt
Riferimento
A highly selective enzyme-free amperometric detection of glucose using perovskite-type lanthanum cobaltite (LaCoO3)
By Tamilalagan, Elayappan et al, Journal of the Electrochemical Society, 2021, 168(8), 086501

Synthetic Routes 8

Condizioni di reazione
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
Riferimento
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

Synthetic Routes 9

Condizioni di reazione
1.1R:NaOH, C:Au, C:Cu2O, S:H2O
Riferimento
In-situ construction of Au/Cu2O nanowire arrays for sensitive glucose sensing
By Wei, Chenhuinan et al, Talanta, 2023, 254, 124194

Synthetic Routes 10

Condizioni di reazione
1.1R:O2, R:C:9001-37-0, C:Peroxidase, S:H2O, S:(CH2OH)2, rt
Riferimento
Soft Magnetic Microrobot Doped with Porous Silica for Stability-Enhanced Multimodal Locomotion in a Nonideal Environment
By Li, Shangsong et al, ACS Applied Materials & Interfaces, 2022, 14(8), 10856-10874

Synthetic Routes 11

Condizioni di reazione
1.1C:75578-61-9, C:Carbon
Riferimento
Polymer-Based Conductive Nanocomposites for the Development of Bioanodes Using Membrane-Bound Enzyme Systems of Bacteria Gluconobacter oxydans in Biofuel Cells
By Fedina, Veronika et al, Polymers (Basel, 2023, 15(5), 1296

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Oxalic acid Solvents: Water
1.2 Reagents: Ethanol Solvents: Water
Riferimento
Process for preparation of δ-gluconolactone from calcium gluconate using microquantities of a solvent as co-inductor of crystallization
, Brazil, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 min, heated; 1 min, heated
Riferimento
MAOS of D-Gluconic Acid, D-Glucono-1,4- and 1,5-Lactones, Esters, Hydrazides, and Benzimidazoles Thereof
El Ashry, E. S. H.; Awad, L. F.; Abdel Hamid, H.; Atta, A. I., Journal of Carbohydrate Chemistry, 2007, 26, 329-338

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Hydrogen bromide Solvents: Acetic acid ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ;  48 h, 50 °C
Riferimento
Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing
Teng, Lin; Shao, Zhengwei; Bai, Qian; Zhang, Xueliang; He, Yu-Shi; et al, Advanced Functional Materials, 2021, 31(43),

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Water ;  < 45 °C
Riferimento
Synthesis of D-glucose acid-δ-lactone by ultrasonic method
Wang, Li-yan; Fan, Lin-lin; Sun, Zhu; Xing, Feng-lan; Zhao, Bing, Huaxue Shijie, 2013, 54(5), 305-307

Synthetic Routes 16

Condizioni di reazione
1.1S:THF, rt; 1 h, 50°C
2.1S:DMF, 36 h, rt
3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C
3.2R:NaHCO3, S:H2O, pH 7
3.3R:Et3N, S:DMSO, 48 h, 50°C
Riferimento
Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing
By Teng, Lin et al, Advanced Functional Materials, 2021, 31(43), 2105628

Synthetic Routes 17

Condizioni di reazione
1.1R:Codehydrase I, C:9028-53-9
Riferimento
A coupled enzymatic reaction of tyrosinase and glucose dehydrogenase for the production of hydroxytyrosol
By Deri-Zenaty, Batel et al, Applied Microbiology and Biotechnology, 2020, 104(11), 4945-4955

D-(+)-Glucono-1,5-lactone Raw materials

D-(+)-Glucono-1,5-lactone Preparation Products

D-(+)-Glucono-1,5-lactone Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-80-2)D-(+)-Glucono-1,5-lactone
sfd10332
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta